3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of fluorine atoms in the structure enhances the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine . The reaction is carried out under mild conditions, and the product is purified using standard techniques such as recrystallization and chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-fluoro-1,3-benzothiazol-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Fluoro-substituted benzamides: These compounds also contain fluorine atoms and show similar stability and biological properties.
Uniqueness
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two fluorine atoms, which enhance its biological activity and stability compared to other benzothiazole derivatives . This dual fluorination makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H8F2N2OS |
---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
3-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H8F2N2OS/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |
InChI Key |
MAVZZUPKSKCRLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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